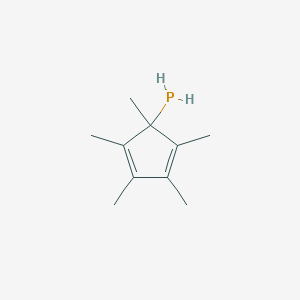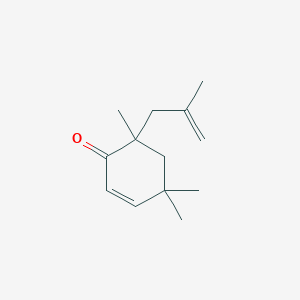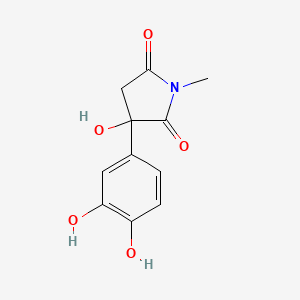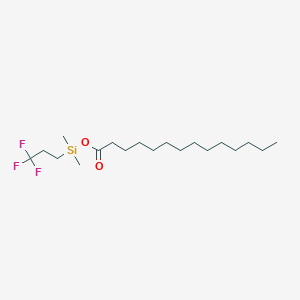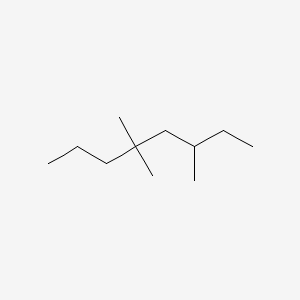![molecular formula C15H23N7 B14541328 N~2~-[2-(Diethylamino)ethyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine CAS No. 61912-45-6](/img/structure/B14541328.png)
N~2~-[2-(Diethylamino)ethyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[2-(Diethylamino)ethyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its triazine core, which is substituted with a diethylaminoethyl group and a phenyl group. The unique structure of this compound makes it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[2-(Diethylamino)ethyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine typically involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with N,N-diethylaminoethylamine and aniline. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N~2~-[2-(Diethylamino)ethyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
N~2~-[2-(Diethylamino)ethyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the field of oncology.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N2-[2-(Diethylamino)ethyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound is known to bind to nucleic acids and proteins, thereby affecting various biochemical pathways. The diethylaminoethyl group enhances its ability to penetrate cell membranes, making it effective in cellular assays.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Diethylamino)ethyl]benzamide
- 2-(Diethylamino)ethyl methacrylate
- 2-(2-(Dimethylamino)ethoxy)ethanol
Uniqueness
N~2~-[2-(Diethylamino)ethyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine is unique due to its triazine core, which imparts distinct chemical properties compared to other similar compounds
Properties
CAS No. |
61912-45-6 |
|---|---|
Molecular Formula |
C15H23N7 |
Molecular Weight |
301.39 g/mol |
IUPAC Name |
4-N-[2-(diethylamino)ethyl]-2-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C15H23N7/c1-3-22(4-2)11-10-17-14-19-13(16)20-15(21-14)18-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H4,16,17,18,19,20,21) |
InChI Key |
PIFGHFRRSUDPPV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NC(=NC(=N1)N)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


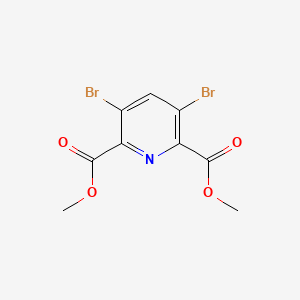
![Methyl 5-[(E)-(phenylimino)methyl]furan-2-carboxylate](/img/structure/B14541251.png)
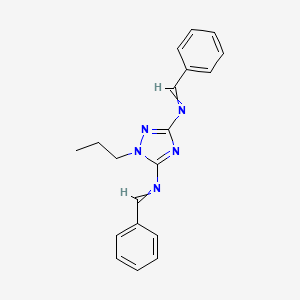
![N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(morpholin-4-yl)acetamide](/img/structure/B14541268.png)
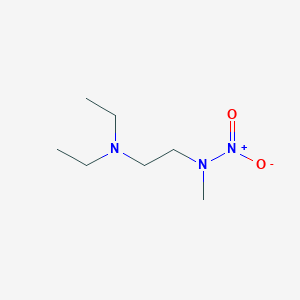
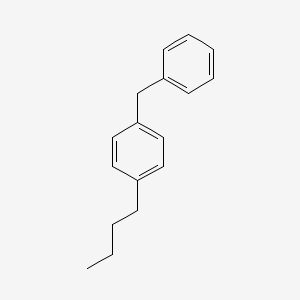
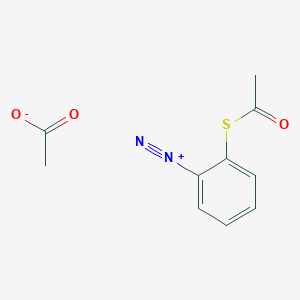
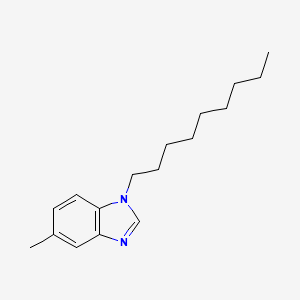
oxophosphanium](/img/structure/B14541297.png)
